Cbz-2,3-Difluoro-L-Phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
335.37 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Cbz-2,3-Difluoro-L-Phenylalanine structure and conformation
Topic: Cbz-2,3-Difluoro-L-Phenylalanine: Structural Dynamics, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist
Executive Summary: The Fluorine Advantage
This compound (Cbz-2,3-F2-Phe) is not merely a protected amino acid; it is a precision tool in the arsenal of medicinal chemistry and structural biology. While the Carbobenzyloxy (Cbz) group serves as a classic orthogonal protecting group essential for peptide synthesis, the core functionality lies in the 2,3-difluoro substitution on the phenyl ring.
This specific fluorination pattern offers a unique combination of steric minimalization (Fluorine is isosteric to Hydrogen/Oxygen) and profound electronic modulation. Unlike the 4-fluoro (para) analog, which primarily affects pKa and metabolic stability at the para-position, the 2,3-difluoro motif introduces significant ortho-effects , restricting side-chain conformational freedom (
- F NMR Probing: Monitoring protein folding and protein-protein interactions (PPIs) with zero biological background.
-
Peptidomimetics: Enhancing proteolytic stability and membrane permeability via "polar hydrophobicity."
-
Crystallography: Inducing novel crystal packing via modified
- stacking interactions.
Structural & Conformational Dynamics
To effectively utilize Cbz-2,3-F2-Phe, one must understand the forces governing its behavior in solution and within a peptide chain.
The Ortho-Fluorine Effect & Rotational Restriction
The introduction of fluorine at the 2 (ortho) and 3 (meta) positions creates a specific steric and electrostatic environment.
-
Gated Rotation: The fluorine atom at the 2-position creates steric clash with the peptide backbone (specifically the carbonyl oxygen or amide proton), restricting the rotation around the
bond. This often locks the side chain into specific rotameric states (gauche+ or gauche-), reducing the entropic penalty upon binding to a target receptor. -
Dipole Vector: The 2,3-difluoro substitution creates a strong, directional dipole moment pointing away from the ring center between the two fluorine atoms. This is distinct from the 4-fluoro analog (dipole along the C1-C4 axis) or the pentafluoro analog (quadrupole inversion but no net dipole).
Electronic Quadrupole Inversion
Standard Phenylalanine has a negative electron density above and below the ring (attracting cations).
-
Effect of 2,3-F2: The high electronegativity of fluorine withdraws electron density from the
-cloud. This weakens conventional cation- interactions but strengthens interactions with electron-rich regions (anion- or lone-pair- interactions). -
Implication: In drug design, replacing Phe with 2,3-F2-Phe can completely reverse the binding preference of a hydrophobic pocket, potentially increasing selectivity for a target sub-pocket.
Quantitative Comparison
| Property | L-Phenylalanine (Phe) | 4-Fluoro-L-Phe | 2,3-Difluoro-L-Phe |
| Van der Waals Radius (H/F) | 1.20 Å (H) | 1.47 Å (F) | 1.47 Å (F) |
| Electronegativity (Pauling) | 2.1 (H) | 4.0 (F) | 4.0 (F) |
| Ring Electron Density | Electron Rich | Moderate Deficient | Highly Deficient |
| Lipophilicity ( | 0.00 | +0.14 | +0.25 to +0.35 |
| Metabolic Stability | Low (P450 hydroxylation) | High (Para blocked) | High (Ortho/Meta blocked) |
Synthesis Protocol: Cbz-Protection of 2,3-F2-Phe
Objective: Synthesize N-benzyloxycarbonyl-2,3-difluoro-L-phenylalanine from the free amino acid. Scale: 10 mmol baseline (scalable to 100 mmol).
Reagents & Materials[1][2][3]
-
Substrate: 2,3-Difluoro-L-Phenylalanine (CAS: [Relevant CAS for free AA]).
-
Reagent: Benzyl chloroformate (Cbz-Cl, Z-Cl) - Freshly distilled or high purity.
-
Base: Sodium Carbonate (
) or Sodium Hydroxide ( ). -
Solvent: Water / 1,4-Dioxane (1:1) or Water / Acetone.[1]
Step-by-Step Methodology
-
Solubilization (The pH Control):
-
Dissolve 2,3-difluoro-L-phenylalanine (2.01 g, 10 mmol) in 25 mL of 2N
(or solution). -
Critical Note: Fluorinated amino acids can be more lipophilic; ensure complete dissolution before proceeding. If turbidity persists, add 10-15 mL of 1,4-Dioxane.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Acylation (Schotten-Baumann Conditions):
-
Add Benzyl chloroformate (1.7 mL, 12 mmol, 1.2 eq) dropwise over 20 minutes.
-
Simultaneously add 2N
to maintain pH between 9.0 and 10.0 . -
Why? If pH drops below 8.5, the amine protonates and reactivity stops. If pH > 11, Cbz-Cl hydrolyzes rapidly.
-
Stir vigorously at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3-4 hours.
-
-
Workup & Purification:
-
Wash: Extract the alkaline solution with Diethyl Ether (
mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Discard organic layer.[2] -
Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 6N
to pH 1-2 . The product (Cbz-2,3-F2-Phe) will precipitate as an oil or white solid. -
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
mL). -
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Crystallization:
Workflow Visualization
Caption: Optimized Schotten-Baumann workflow for Cbz-protection of fluorinated amino acids.
Analytical Characterization: The F NMR Signature
The most powerful validation method for this compound is
-
Chemical Shift Range: Typically -130 ppm to -160 ppm (relative to
). -
Coupling Pattern:
-
You will observe a distinct second-order coupling pattern or two complex multiplets due to the
(ortho-coupling) and / interactions. - (Ortho): ~20-25 Hz. This is the diagnostic coupling constant confirming the 2,3-substitution.
- : ~8-10 Hz (Coupling to ring protons).
-
Protocol for NMR Analysis:
-
Dissolve ~10 mg in
or . -
Acquire
F spectrum (typically 376 MHz on a 400 MHz instrument). -
Optional: Run a Proton-Decoupled Fluorine scan (
) to simplify the multiplets into doublets (showing only F-F coupling).
Applications in Drug Discovery & Development
Metabolic Blocking
In peptide therapeutics, the phenylalanine ring is a hotspot for oxidative metabolism (hydroxylation by Cytochrome P450).
-
Mechanism: The Carbon-Fluorine bond is chemically inert and stronger than C-H (116 kcal/mol vs 99 kcal/mol).
-
Application: Substituting Phe with 2,3-F2-Phe blocks metabolic attack at the 2 and 3 positions. While P450 usually attacks the para (4) position, the electronic withdrawal from the 2,3-difluoro system deactivates the entire ring toward electrophilic oxidation, significantly increasing half-life (
).
F NMR Screening Probes
Cbz-2,3-F2-Phe can be incorporated into ligands to screen for binding affinity.
-
Chemical Shift Anisotropy (CSA): Upon binding to a protein target, the local environment of the fluorine atoms changes drastically (desolvation), causing a measurable chemical shift perturbation (CSP).
-
Advantage: The distinct chemical shift of the 2,3-difluoro motif separates it from other fluorinated tracers (like 4-F-Phe or CF3 groups), allowing for "cocktail" screening of multiple fragments simultaneously.
Decision Matrix for Fluorine Substitution
Caption: Strategic selection guide for Fluorinated Phenylalanine analogs in drug design.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.[4] Chemical Society Reviews, 41(6), 2135-2171.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Vulpetti, A., & Dalvit, C. (2012). Fluorine Local Environment: From Screening to Drug Design. Drug Discovery Today, 17(15-16), 890-897.
-
BenchChem. (2025).[2] Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine) [Adapted for General Cbz-Protection Protocols].
Sources
stability of Cbz-2,3-Difluoro-L-Phenylalanine as a building block
An In-depth Technical Guide to the Stability of Cbz-2,3-Difluoro-L-Phenylalanine as a Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide and protein scaffolds is a powerful strategy in modern drug discovery and chemical biology. Fluorinated amino acids, in particular, have garnered significant attention due to their ability to modulate key physicochemical and biological properties such as metabolic stability, binding affinity, and protein folding.[1][2] this compound is a valuable building block for introducing a difluorinated phenyl ring, offering unique electronic and conformational constraints. This guide provides a comprehensive technical overview of the stability of this compound, offering insights into its handling, storage, and reactivity to ensure its effective utilization in synthetic applications.
Chemical Profile and Intrinsic Stability
The stability of this compound is governed by the interplay of the N-terminal carboxybenzyl (Cbz) protecting group and the difluorinated phenyl side chain.
The Cbz (Z) Protecting Group
The Cbz group is a well-established protecting group in peptide synthesis, known for its general stability under a range of conditions.[3] It is a benzyl carbamate that effectively masks the nucleophilicity of the primary amine.[3][] Key stability features of the Cbz group include:
-
Resistance to Basic Conditions: The Cbz group is stable to the basic conditions often employed for the deprotection of Fmoc groups.[3]
-
Stability in Mild Acid: It can withstand the milder acidic conditions used for the removal of Boc groups.[3]
-
Cleavage Conditions: The Cbz group is typically removed under reductive conditions (catalytic hydrogenolysis) or by treatment with strong acids like HBr in acetic acid.[5]
The 2,3-Difluorophenyl Side Chain
The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the side chain. Fluorine is a highly electronegative atom, and its introduction into the phenyl ring can impact the stability and reactivity of the molecule.[1] The strong carbon-fluorine bond generally imparts high chemical and thermal stability to the aromatic ring itself.[1]
Recommended Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Form | Lyophilized solid | Maximizes long-term stability. |
| Temperature | Store at 2-8°C for short-term and -20°C for long-term.[6][7] | Minimizes the rate of potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and protect from moisture. | Peptides and their derivatives can be hygroscopic, and moisture can facilitate degradation.[6][8] |
| Light | Store in a light-protected container. | While not explicitly documented for this compound, light sensitivity is a general concern for complex organic molecules.[9] |
| In Solution | Prepare solutions fresh for use. If storage is necessary, aliquot and store frozen at -20°C or below. Avoid repeated freeze-thaw cycles.[6][8] | Solutions are generally less stable than the lyophilized solid.[8][9] |
Potential Decomposition Pathways
While this compound is a relatively stable compound, understanding its potential degradation pathways is essential for troubleshooting synthetic challenges.
Caption: Potential degradation pathways of this compound.
Acid-Mediated Deprotection
Exposure to strong acids will lead to the cleavage of the Cbz group, yielding the free amino acid, 2,3-Difluoro-L-phenylalanine.[5]
Reductive Cleavage
Catalytic hydrogenolysis is the standard method for Cbz group removal and will result in the formation of 2,3-Difluoro-L-phenylalanine, toluene, and carbon dioxide.[7]
Base-Mediated Degradation
While generally stable to bases, prolonged exposure to strongly alkaline conditions (pH > 10) could potentially lead to racemization at the alpha-carbon, especially during activation for peptide coupling.[5]
Thermal Decomposition
At elevated temperatures, amino acids can undergo deamination and decarboxylation.[10][11] While the Cbz group offers some protection, high temperatures should be avoided during handling and reaction workups.
Stability in Synthetic Applications
The stability of this compound during peptide synthesis is a key consideration.
Peptide Coupling Reactions
During standard peptide coupling reactions (e.g., using carbodiimide or phosphonium/uronium-based reagents), this compound is expected to be stable. The electron-withdrawing nature of the difluorinated phenyl ring may slightly increase the acidity of the carboxylic acid, potentially influencing coupling kinetics.
Orthogonality in Protecting Group Schemes
The stability profile of the Cbz group makes it orthogonal to both Fmoc and Boc protecting groups, allowing for its use in complex, multi-step syntheses.[3]
Caption: Orthogonality of Cbz, Fmoc, and Boc protecting groups.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound under specific experimental conditions, the following protocols can be employed.
pH Stability Assay
Objective: To assess the stability of the compound across a range of pH values.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Add a small aliquot of the stock solution to each buffer to a final concentration of ~0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench any potential reaction by neutralizing the pH if necessary.
-
Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining parent compound and identify any degradation products.
Thermal Stress Test
Objective: To evaluate the thermal stability of the solid compound and its solution.
Methodology:
For Solid State:
-
Place a known amount of lyophilized this compound in a sealed vial.
-
Heat the vial at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
After the incubation period, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and analyze by HPLC or LC-MS to assess for degradation.
For Solution State:
-
Prepare a solution of this compound in a relevant solvent (e.g., DMF, NMP).
-
Heat the solution at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At different time points, take aliquots and analyze by HPLC or LC-MS.
Analytical Methods for Stability Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for assessing the purity and stability of this compound.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | A suitable gradient from low to high percentage of Mobile Phase B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in the elucidation of decomposition pathways.
Conclusion
This compound is a robust building block for peptide synthesis and drug discovery. Its stability is largely dictated by the well-characterized Cbz protecting group. By adhering to proper handling and storage procedures and being mindful of its reactivity profile, researchers can confidently incorporate this valuable fluorinated amino acid into their synthetic workflows. The experimental protocols outlined in this guide provide a framework for validating its stability under specific laboratory conditions, ensuring the integrity of this critical reagent and the success of subsequent synthetic endeavors.
References
- BenchChem. (2025).
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). MDPI. [Link]
-
Al-Hadedi, A. A. M., & Muhammad, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2384. [Link]
- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
-
Yoe, J. H., Salsbury, J. M., & Cole, J. W. (1944). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(7), 819-823. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Buck, R., Eberspächer, J., & Lingens, F. (1979). [Degradation and biosynthesis of L-phenylalanine by chloridazon-degrading bacteria]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 360(8), 957-969. [Link]
-
Gallou, F., et al. (2017). A Tandem Deprotection/Coupling Sequence for Solution-Phase Peptide Synthesis in Water under Micellar Catalysis Conditions. Organic Letters, 19(19), 5236-5239. [Link]
- BenchChem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - Chapter 7: Analytical Methods. [Link]
-
Contino, F., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]
-
Li, Y., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules, 11(8), 1109. [Link]
-
Chaume, G., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]
-
Wang, Z., et al. (2022). Thermal decomposition pathways of phenylalanine and glutamic acid and the interaction mechanism between the two amino acids and glucose. Fuel, 324, 124345. [Link]
-
Singh, A., & Yadav, V. (2025). pH-Responsive behavior and stability of Fmoc-phenylalanine hydrogels: a comprehensive spectroscopic analysis. Journal of Molecular Liquids, 122709. [Link]
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. [Link]
-
Akter, S., et al. (2025). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 26(14), 12797. [Link]
-
Ghosh, A. K., & Lubell, W. D. (2022). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
-
Varga, A., et al. (2016). EXPRESSION AND PURIFICATION OF RECOMBINANT PHENYLALANINE 2,3-AMINOMUTASE FROM PANTOEA AGGLOMERANS. Studia Universitatis Babes-Bolyai, Chemia, 61(3). [Link]
-
Song, J., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Communications Earth & Environment, 5(1), 1-10. [Link]
-
Schwyzer, R., & Ludescher, U. (1980). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. International Journal of Peptide and Protein Research, 15(4), 323-330. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Effect: A Technical Guide to Cbz-2,3-Difluoro-L-Phenylalanine
The role of fluorine in Cbz-2,3-Difluoro-L-Phenylalanine extends far beyond a simple atomic substitution; it fundamentally alters the electronic landscape, lipophilicity, and conformational bias of the amino acid. This technical guide dissects the specific impact of the 2,3-difluoro substitution pattern, providing researchers with the mechanistic insights and protocols necessary to deploy this building block in high-precision peptide engineering and medicinal chemistry.
Executive Summary
This compound is a specialized peptidomimetic building block used to modulate the physicochemical properties of bioactive peptides. The introduction of fluorine atoms at the ortho (2) and meta (3) positions creates a unique electronic dipole and steric profile that distinguishes it from the more common 4-fluoro or pentafluoro analogs. This modification is primarily employed to:
-
Enhance Hydrophobicity: Increase membrane permeability and binding affinity to hydrophobic pockets.
-
Modulate Conformation: The 2-fluoro substituent induces specific rotameric biases via electrostatic interactions with the peptide backbone.
-
Create ¹⁹F NMR Probes: The distinct spin-spin coupling (
) between the 2- and 3-fluorines provides a unique spectral signature for monitoring protein folding and dynamics.
Part 1: Physicochemical Alterations
The strategic replacement of hydrogen (Van der Waals radius
Electronic Deshielding and Quadrupole Inversion
Unlike native Phenylalanine (Phe), which possesses a negative quadrupole moment (electron-rich face), the 2,3-difluoro substitution pulls electron density away from the ring center and the 2/3 positions.
-
Dipole Moment: The 2,3-substitution creates a strong molecular dipole directed between the two fluorine atoms. This alters the ring's ability to participate in cation-
interactions. -
Acidity (pKa): The electron-withdrawing inductive effect (-I) of the fluorine atoms lowers the pKa of the ammonium group in the free amino acid, and slightly increases the acidity of the amide proton in a peptide bond, strengthening hydrogen bond donor capability.
Lipophilicity and Hydrophobicity
Fluorination generally increases lipophilicity due to the low polarizability of the C-F bond.
-
LogP Shift: The 2,3-difluoro analog is more lipophilic than native Phe. This is critical for drug design, as it facilitates crossing the blood-brain barrier (BBB) and enhances interactions with hydrophobic target sites (e.g., protease active sites).
| Property | L-Phenylalanine (Native) | 2,3-Difluoro-L-Phenylalanine | Impact on Peptide |
| Van der Waals Vol. | ~112 ų | ~118 ų | Minimal steric clash; fits native pockets. |
| LogP (Hydrophobicity) | 1.38 | ~1.7 - 1.9 (Est.) | Increased membrane permeability. |
| Ring Electronics | Electron-rich face | Electron-deficient edge | Altered |
| C-F Bond Length | N/A (C-H is ~1.09 Å) | 1.35 Å | High bond strength; metabolic stability. |
Part 2: Structural Implications in Peptide Design
The "Ortho Effect" and Conformational Restriction
The fluorine at the 2-position (ortho) is the most structurally significant. It imposes a conformational bias through two mechanisms:[1]
-
Steric/Electrostatic Repulsion: The 2-fluoro atom can clash with the carbonyl oxygen of the peptide backbone, disfavoring planar conformations.
-
Dipolar Interaction: The C-F bond dipole can interact favorably with the amide proton (
), stabilizing specific rotamers (often gauche- or trans), thereby rigidifying the side chain.
Modulating -Interactions
Native Phe prefers "edge-to-face" interactions with other aromatics. The 2,3-difluoro substitution depletes electron density, making the ring a better
Caption: Mechanistic shift in aromatic interactions driven by 2,3-difluorination.
Part 3: Cbz-2,3-Difluoro-L-Phe as a Chemical Tool
The Cbz Advantage
The Carbobenzyloxy (Cbz or Z) group is chosen for its robustness. Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz is stable to both mild acid and base, making it ideal for:
-
Orthogonal Synthesis: Can be retained while other groups are manipulated.
-
Deprotection: Removed cleanly via catalytic hydrogenolysis (
) or strong acid (HBr/AcOH), avoiding the nucleophilic scavengers required for Fmoc removal that might react with sensitive fluorinated motifs (though Ar-F is generally stable).
¹⁹F NMR Spectroscopy Probe
The 2,3-difluoro motif is a powerful dual-probe.
-
Chemical Shift: Typically appears in the -120 to -140 ppm range (relative to
). -
Spin-Spin Coupling: The vicinal fluorine atoms couple to each other (
Hz). This creates a distinct doublet-of-doublets signal that is highly sensitive to local conformational changes, far more informative than a single singlet from a 4-fluoro probe.
Part 4: Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Note: Fluorinated amino acids can be expensive; manual coupling is recommended to conserve material.
Reagents:
-
Coupling Agent: HATU or DIC/Oxyma (preferred to prevent racemization).
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).
-
Solvent: DMF (Dimethylformamide).
Protocol:
-
Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.
-
Activation: Dissolve Cbz-2,3-Difluoro-L-Phe (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq) immediately before addition to resin.
-
Critical Step: Pre-activation time should be kept short (< 2 min) to minimize racemization risk, although the electron-withdrawing fluorine reduces the nucleophilicity of the
-carbon, actually lowering racemization risk compared to electron-donating analogs.
-
-
Coupling: Shake at room temperature for 2–4 hours.
-
Monitoring: Verify coupling efficiency via Kaiser test (ninhydrin). If incomplete, re-couple using PyBOP/HOBt.
-
Capping: Cap unreacted amines with acetic anhydride/pyridine.
Cbz Deprotection (Hydrogenolysis)
If the peptide is synthesized in solution or if the Cbz group must be removed on-resin (rare, usually for side-chain protection):
-
Catalyst: 10% Pd/C (10 wt% of substrate).
-
Solvent: Methanol or Ethanol (add 1% acetic acid if reaction is sluggish).
-
Procedure:
-
Degas the solution with
. -
Add Pd/C carefully (pyrophoric!).
-
Bubble
gas (balloon pressure) through the solution for 2–16 hours. -
Note: The Ar-F bonds are stable to standard hydrogenolysis conditions; defluorination is not observed under these mild conditions.
-
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
¹⁹F NMR Characterization Workflow
To determine the local environment of the residue in a folded protein/peptide:
-
Sample Prep: Dissolve peptide (0.1–1 mM) in buffer (
or 90:10). -
Internal Standard: Use Trifluoroacetic acid (TFA, -76.5 ppm) or Trichlorofluoromethane (
, 0 ppm) in a capillary insert. -
Acquisition:
-
Pulse Sequence: Standard 1D ¹⁹F with proton decoupling (
-decoupled). -
Spectral Width: Ensure coverage from -100 to -180 ppm.
-
Relaxation Delay (
): Fluorine T1 relaxation can be long (1–3s); ensure sufficient delay for quantitative integration.
-
Caption: Optimized SPPS workflow for incorporating this compound.
References
-
Salwiczek, M., et al. (2012). "Fluorine in Peptide Engineering." Chemical Society Reviews, 41(6), 2135-2171. Link
-
Reich, H. J. (2020).[2] "¹⁹F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.[2] Link
-
Cheng, R. P., et al. (2013). "Exploring and Exploiting Polar-π Interactions with Fluorinated Aromatic Amino Acids." Accounts of Chemical Research, 46(4), 907-915. Link
-
BenchChem. (2025).[3] "Technical Guide to Fluorinated Phenylalanines." BenchChem Technical Library. Link
-
Galles, G. D., et al. (2023). "Tuning phenylalanine fluorination to assess aromatic contributions to protein function." Nature Communications, 14, 1-12. Link
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Methodological & Application
A Researcher's Guide to Incorporating Cbz-2,3-Difluoro-L-Phenylalanine into Peptides: Application Notes and Protocols
Abstract
The strategic incorporation of non-canonical amino acids is a pivotal technique in contemporary peptide-based drug discovery and chemical biology. Among these, fluorinated amino acids stand out for their ability to confer advantageous properties, including enhanced metabolic stability and precise conformational control. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the integration of N-Carboxybenzyl-2,3-difluoro-L-phenylalanine (Cbz-2,3-Difluoro-L-Phe) into peptide architectures. We will explore the fundamental principles governing the use of this unique building block, provide detailed and validated protocols for its application, and discuss critical considerations for harnessing its full potential in peptide design and synthesis.
The Strategic Advantage of Fluorination in Peptide Therapeutics
The substitution of hydrogen with fluorine has emerged as a powerful and widely adopted strategy in medicinal chemistry.[1][2] When applied to peptides, this modification can elicit a range of beneficial outcomes:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thereby protecting peptides from proteolytic degradation and extending their in-vivo half-life.[3]
-
Conformational Pre-organization: The high electronegativity and steric demand of fluorine can profoundly influence the local stereoelectronic environment and torsional angles of the peptide backbone.[1][2] This can be leveraged to stabilize specific secondary structures, such as β-turns or α-helices, which are often integral to biological function.[1][2]
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine can alter the pKa of adjacent functional groups, modifying the charge distribution and potentially enhancing interactions with biological targets.[4]
-
Improved Binding Affinity: Fluorine atoms can engage in favorable non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, within a protein's binding pocket. The distinct electronic nature of the fluorinated aromatic ring can also modulate crucial π-π stacking and cation-π interactions.
Cbz-2,3-Difluoro-L-Phenylalanine is a readily available, protected amino acid that is fully compatible with standard solid-phase peptide synthesis (SPPS) methodologies. The 2,3-difluorination pattern on the phenyl ring presents a unique electronic and steric profile, offering a nuanced tool for the fine-tuning of peptide properties.
Fundamental Concepts: The Influence of 2,3-Difluorination
The ortho and meta positioning of the fluorine atoms in Cbz-2,3-Difluoro-L-Phe imparts distinct characteristics that are critical to consider during the design and synthesis of modified peptides.
-
Electronic Perturbations: The two fluorine atoms act as potent electron-withdrawing groups, which polarizes the aromatic ring. This can significantly influence cation-π interactions between the phenylalanine side chain and positively charged residues on a target protein.
-
Conformational Constraints: The steric bulk and high electronegativity of the ortho-fluorine atom can restrict the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds (defined by the χ1 and χ2 dihedral angles) of the amino acid side chain. This conformational pre-organization can favor specific side-chain orientations, potentially leading to increased binding affinity by minimizing the entropic penalty upon binding.
Diagram 1: Key Dihedral Angles in 2,3-Difluoro-L-Phenylalanine
Caption: Automated Fmoc-SPPS workflow.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel. [5]2. Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. [6][7]3. Washing: Thoroughly wash the resin with DMF (5 x 1 min) to eliminate residual piperidine.
-
Coupling of this compound:
-
Prepare the coupling solution by dissolving this compound (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the prepared coupling solution to the resin and allow the reaction to proceed for 45-60 minutes.
-
Rationale: An extended coupling time is advisable for the initial incorporation of a non-canonical amino acid to maximize coupling efficiency. HCTU is a highly effective coupling reagent known to minimize racemization.
-
-
Washing: Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).
-
Kaiser Test: To confirm the completion of the coupling reaction, perform a Kaiser test. A negative result, indicated by yellow beads, signifies a successful coupling. If the test is positive (blue beads), a second coupling step is recommended. [7]7. Chain Elongation: Repeat steps 2-6 for all subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Side-Chain Deprotection:
-
Prepare the cleavage cocktail consisting of 94% TFA, 2.5% Water, 2.5% TIS, and 1% DTT.
-
Note: The Cbz protecting group on the 2,3-Difluoro-L-Phenylalanine will be cleaved concurrently with the other side-chain protecting groups and the resin linkage by the strong acid (TFA).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. [7]10. Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding it to cold diethyl ether. [7]11. Purification and Analysis:
-
Centrifuge the precipitated peptide, decant the ether, and allow the pellet to air-dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product by liquid chromatography-mass spectrometry (LC-MS).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Characterization and Analysis
Rigorous analytical techniques are essential to confirm the successful incorporation of 2,3-Difluoro-L-Phenylalanine.
| Analytical Technique | Expected Outcome |
| LC-MS | The observed mass of the peptide should correspond to the calculated theoretical mass, confirming successful incorporation. |
| ¹⁹F NMR | The presence of two distinct fluorine signals in the NMR spectrum provides direct and unambiguous evidence of the difluorinated phenylalanine residue. |
| Circular Dichroism (CD) | CD spectroscopy can be employed to evaluate the impact of the fluorinated residue on the secondary structure of the peptide. |
Illustrative Case Study: Enhancing Peptide Stability
To demonstrate the practical application of incorporating 2,3-Difluoro-L-Phenylalanine, consider a model peptide containing a native phenylalanine residue that is susceptible to proteolytic cleavage.
Native Peptide: Ac-Gly-Ala-Phe -Leu-Arg-NH₂
Modified Peptide: Ac-Gly-Ala-(2,3-diF-Phe) -Leu-Arg-NH₂
Experimental Outline:
-
Synthesize both the native and the modified peptides following the protocol detailed in Section 3.
-
Incubate both peptides with a relevant protease, such as chymotrypsin, at 37°C.
-
Monitor the degradation of each peptide over a time course using RP-HPLC.
Anticipated Results:
The modified peptide containing 2,3-Difluoro-L-Phenylalanine is expected to show a significant increase in stability against chymotrypsin-mediated degradation compared to the native peptide. This enhanced resistance is attributed to the steric and electronic hindrance provided by the fluorine atoms, which can impede recognition and cleavage of the peptide bond by the enzyme.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the difluorinated aromatic ring. | Extend the coupling time to 90 minutes. Consider using a more potent coupling reagent such as HATU. |
| Low Cleavage Yield | Incomplete removal of side-chain protecting groups. | Increase the cleavage time to 4 hours. Ensure that the cleavage cocktail is freshly prepared. |
| Poor Solubility of Crude Peptide | The fluorinated peptide may exhibit altered solubility characteristics. | Experiment with different solvent systems for dissolution prior to purification (e.g., incorporating DMSO or acetic acid). |
Conclusion
The incorporation of this compound represents a potent and accessible strategy for medicinal chemists and peptide scientists. By adhering to the detailed protocols and understanding the unique properties of this non-canonical amino acid, researchers can effectively modulate the stability, conformation, and biological activity of their peptides. This opens new avenues for the development of innovative therapeutics and advanced research tools.
References
- Al-Obeidi, F., & Hruby, V. J. (2010). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 8(19), 4463-4470.
- Gould, T. A., & Marsh, E. N. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 20(7), 12323-12354.
- BenchChem. (2025). The Fluorine Advantage: A Comparative Guide to 2-Fluoro Substitution in Peptide Secondary Structure.
- Verdolino, V., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(9), 1735-1743.
- Marsh Lab. (n.d.).
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Newcombe, G., & De Zotti, M. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6176-6189.
- BenchChem. (2025).
- Bunnage, M. E., & Kelly, M. J. (2011). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 317-344). Wiley-VCH Verlag GmbH & Co. KGaA.
- King-Pharm. (2026). Supply cbz-phenylalanine-dichloro-dimethy-difluoro.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- Albericio, F., & Carpino, L. A. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 9(45), 15037-15045.
- Nowick, J. S., et al. (2020).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Biotage. (2023, January 31).
- Shanghai Chutide Biotechnology Co., Ltd. (n.d.). This compound.
- Apollo Scientific. (n.d.). L-Phenylalanine, N-CBZ protected.
- BLD Pharm. (n.d.). Cbz-3,4-Difluoro-L-Phenylalanine.
- iChemical. (n.d.). Cbz-Phe-OH, CAS No. 1161-13-3.
- Lee, S. H., & Hong, J. K. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Applied Sciences, 11(11), 5229.
- ChemicalBook. (2025, September 25). N-Cbz-D-Phenylalanine.
- Access Chem. (n.d.).
- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-DL-phenylalanine.
- Leonori, D., & Procter, D. J. (2022). Photocatalytic Functionalization of Dehydroalanine-Derived Peptides in Batch and Flow.
- PubChem. (n.d.). 3,5-Difluoro-L-phenylalanine, N-BOC protected.
- Yang, Y., et al. (2025, July 19). Ribosomal Incorporation of Fluorosulfonyloxy-l-Phenylalanine into Macrocyclic Peptides for De Novo Target-Specific Covalent Binders.
- Smith, A. B. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)
- Chem-Impex. (n.d.). Boc-3,4-difluoro-L-phenylalanine.
- Asgari, M. S., & Khalafi-Nezhad, A. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Science and Technology, Transactions A: Science, 41(1), 13-19.
Sources
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- 3. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
solid-phase peptide synthesis (SPPS) with Cbz-2,3-Difluoro-L-Phenylalanine
Application Note: Strategic Integration of Cbz-2,3-Difluoro-L-Phenylalanine in Solid-Phase Peptide Synthesis
Executive Summary
This guide details the protocol for incorporating This compound (Cbz-2,3-F2-Phe) into solid-phase peptide synthesis (SPPS).
The Core Challenge: The Benzyloxycarbonyl (Cbz or Z) protecting group is not compatible with standard Fmoc-based iterative cycles because it is stable to piperidine (Fmoc removal conditions) and TFA (standard cleavage). It requires hydrogenolysis or strong acid (HF/HBr) for removal.
The Solution: This protocol focuses on the two scientifically valid applications of this building block:
-
N-Terminal Capping: Using Cbz-2,3-F2-Phe as the final residue in an Fmoc-SPPS regimen to generate a peptide with a permanent, hydrophobic N-terminal cap.
-
Boc-Chemistry Integration: Using it within a Boc-SPPS protocol where the final HF cleavage removes the Cbz group simultaneously with side-chain deprotection.
Scientific Grounding: The Fluorine Effect
The incorporation of 2,3-difluoro-L-phenylalanine is a strategic medicinal chemistry choice, not merely a structural variation.
-
Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism by cytochrome P450 enzymes, particularly at the typically labile phenyl ring positions.
-
Orthogonal Multipolar Interactions: The 2,3-difluoro substitution creates a specific dipole moment that can induce orthogonal multipolar interactions with protein binding pockets, distinct from the standard hydrophobic interactions of native Phenylalanine [1].
-
Hydrophobicity: Fluorination increases lipophilicity, potentially enhancing membrane permeability.
Strategic Decision Tree
Before beginning synthesis, you must select the correct pathway based on your desired final product.
Figure 1: Decision matrix for selecting the synthesis chemistry based on the fate of the Cbz protecting group.
Detailed Protocols
Protocol A: N-Terminal Capping in Fmoc-SPPS
Use this when you want the Cbz group to remain on the peptide to increase hydrophobicity or prevent N-terminal degradation.
Reagents Required:
-
Resin: Rink Amide (for amides) or Wang (for acids).[1]
-
Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[2]
-
Note: Avoid HBTU/HATU with fluorinated phenylalanines if possible to minimize racemization risk, although 2,3-difluoro is less prone than phenylglycine [2].
-
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). NMP is preferred for fluorinated amino acids due to higher solubility.
Step-by-Step Procedure:
-
Peptide Assembly: Synthesize the peptide sequence (Sequence X) using standard Fmoc protocols up to the penultimate residue.
-
Final Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Activation (Pre-activation is critical):
-
Dissolve Cbz-2,3-F2-Phe (3.0 eq relative to resin loading) in NMP.
-
Add Oxyma Pure (3.0 eq).
-
Add DIC (3.0 eq).
-
Wait 2 minutes for pre-activation. The solution may turn slightly yellow.
-
-
Coupling:
-
QC Check: Perform a Kaiser Test.
-
Colorless beads: Coupling complete.
-
Blue beads: Incomplete. Recouple using HATU/HOAt (2.0 eq) and DIEA (4.0 eq) for 1 hour.
-
-
Cleavage:
-
Wash resin with DCM (5x). Dry under nitrogen.
-
Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Shake for 2-3 hours.
-
Precipitate in cold diethyl ether.
-
Result: The Cbz group remains on the N-terminus.
-
Protocol B: Boc-SPPS Integration (Cbz Removal)
Use this when you need the 2,3-difluoro-Phe residue within the sequence or at the N-terminus as a free amine.
Reagents Required:
-
Resin: MBHA (for amides) or PAM (for acids).
-
Solvent: DCM (Dichloromethane) is often used in Boc chemistry, but NMP is needed for the fluorinated AA solubility.
Step-by-Step Procedure:
-
Coupling:
-
Use the same DIC/Oxyma activation described in Protocol A.
-
Couple Cbz-2,3-F2-Phe to the Boc-deprotected (TFA-treated, neutralized) resin.
-
-
The "Trap" - Chain Elongation:
-
STOP: You cannot remove the Cbz group with TFA. You cannot continue the peptide chain after this residue using standard Boc cycles.
-
Exception: If Cbz-2,3-F2-Phe is the final residue, proceed to cleavage.
-
Exception: If you intended to use Boc -2,3-F2-Phe but only have the Cbz variant, you must stop or switch to a solution-phase strategy after cleavage.
-
-
Final Cleavage (High HF):
-
Warning: HF is extremely hazardous. Requires a specialized Teflon vacuum line.
-
Treat resin with anhydrous HF + p-Cresol (scavenger) at 0°C for 1 hour.
-
Result: HF cleaves the peptide from the resin, removes side-chain protection (e.g., Bzl, Tos), and removes the N-terminal Cbz group .
-
Quantitative Data & QC Standards
Table 1: Coupling Reagent Comparison for Fluorinated Phenylalanines
| Coupling Method | Racemization Risk | Coupling Efficiency | Recommended For |
| DIC / Oxyma | Low | High | Standard coupling of Cbz-2,3-F2-Phe |
| HATU / DIEA | Moderate | Very High | Difficult sequences / Recoupling |
| PyBOP / DIEA | Moderate | High | Alternative if Oxyma unavailable |
Analytical Verification (HPLC/MS):
-
Mass Shift: Calculate the exact mass carefully.
-
Phenylalanine residue MW: 147.17 Da
-
2,3-Difluoro-Phe residue MW: 183.15 Da (+35.98 Da shift).
-
Cbz Group: Adds +134.13 Da (if using Protocol A).
-
-
19F NMR: If available, this is the gold standard for verifying the integrity of the fluorinated moiety. 2,3-difluoro-Phe will show distinct multiplet signals in the -130 to -150 ppm range (referenced to CFCl3).
Troubleshooting: The "Difficult Sequence"
If the Cbz-2,3-F2-Phe fails to couple (positive Kaiser test after 2 attempts), the resin aggregation is likely due to the hydrophobicity of the sequence.
Workflow for Difficult Couplings:
Figure 2: Escalation protocol for sterically hindered or aggregated couplings.
Note on Microwave: Fluorinated amino acids are generally stable at 50°C, but do not exceed 75°C to avoid potential elimination of fluorine (though rare on aromatic rings) or racemization.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz stability).
- Verma, S. K., et al. (2018). Fluorinated Amino Acids in Peptide Engineering. RSC Advances.
Sources
Application Note & Protocol: Selective Deprotection of the Benzyloxycarbonyl (Cbz) Group from 2,3-Difluoro-L-Phenylalanine Containing Peptides
Abstract: The incorporation of non-canonical amino acids, such as 2,3-difluoro-L-phenylalanine, into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and improve binding affinity.[1] The benzyloxycarbonyl (Cbz or Z) group remains a cornerstone for amine protection in solution-phase peptide synthesis due to its stability and orthogonal nature to other common protecting groups like Boc and Fmoc.[2][3][4] This document provides a detailed technical guide for the efficient and selective removal of the Cbz group from peptides containing the 2,3-difluoro-L-phenylalanine residue. We will explore the underlying mechanisms, compare primary deprotection methodologies, present validated step-by-step protocols, and offer a guide for troubleshooting common challenges. The protocols are designed to ensure high yields while preserving the integrity of the fluorine substituents on the phenyl ring, a critical consideration for retaining the desired pharmacological properties of the final peptide.
Core Principles & Mechanistic Rationale
The successful deprotection of a Cbz-protected peptide hinges on the selective cleavage of the benzylic carbon-oxygen bond of the carbamate. The primary challenge when working with halogenated compounds is to achieve this cleavage without affecting the carbon-halogen bonds. Fortunately, the carbon-fluorine (C-F) bonds on an aromatic ring are exceptionally strong and generally stable to the conditions required for Cbz removal, particularly catalytic hydrogenolysis.
Mechanism of Catalytic Hydrogenolysis
The most prevalent and mildest method for Cbz deprotection is catalytic hydrogenolysis.[5][6] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.
The mechanism involves:
-
Adsorption: The Cbz-protected peptide adsorbs onto the palladium surface.
-
C-O Bond Cleavage: Hydrogen atoms, also adsorbed on the catalyst surface, facilitate the reductive cleavage of the benzylic C-O bond.
-
Intermediate Formation: This cleavage releases toluene and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine of the peptide.[7]
This process is highly efficient and clean, as the byproducts (toluene and CO₂) are volatile and easily removed.[8]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Using 2,3-Difluoro-L-Phenylalanine for High-Resolution ¹⁹F NMR Protein Studies
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. While ¹H, ¹³C, and ¹⁵N NMR are foundational techniques, they can be challenging for larger proteins or complex biological systems. ¹⁹F NMR has emerged as a powerful, complementary method that offers unique advantages. The ¹⁹F nucleus is a spin-1/2 particle with 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive—83% that of the proton.[1][2] Crucially, fluorine is virtually absent from biological systems, providing a background-free signal that can be site-specifically installed into a protein of interest.[1]
The extreme sensitivity of the ¹⁹F chemical shift to its local electrostatic environment makes it an exquisite reporter of subtle conformational changes, ligand binding, and protein-protein interactions.[2][3] Among the various fluorinated probes, unnatural amino acids (UAAs) like fluorinated phenylalanines are particularly valuable as they closely mimic a natural residue, minimizing structural perturbation. This guide provides a comprehensive overview and detailed protocols for the use of a next-generation ¹⁹F NMR probe, 2,3-Difluoro-L-Phenylalanine (2,3-DFP) , for high-resolution protein studies. We will cover its synthesis, site-specific incorporation into proteins using genetic code expansion, and its application in ¹⁹F NMR experiments for researchers in structural biology and drug discovery.
Section 1: The ¹⁹F NMR Probe: 2,3-Difluoro-L-Phenylalanine (2,3-DFP)
The choice of a fluorinated probe is critical. While monofluorinated phenylalanines are widely used, the two fluorine atoms in 2,3-DFP provide a more nuanced and sensitive reporter. The distinct electronic environment of the ortho (F2) and meta (F3) fluorines can report on different aspects of their local environment, potentially resolving conformational states that might be ambiguous with a single probe.
1.1 Physicochemical Properties
2,3-Difluoro-L-Phenylalanine is a structural analog of L-phenylalanine. The introduction of two fluorine atoms onto the phenyl ring imparts unique properties that are advantageous for NMR studies without significantly altering the overall size and shape of the side chain.
| Property | Value / Description | Rationale for ¹⁹F NMR |
| Molecular Formula | C₉HⲉF₂NO₂ | - |
| Molecular Weight | 201.17 g/mol [4] | Minimal perturbation to protein mass. |
| Fluorine Nuclei | Two distinct ¹⁹F nuclei at positions 2 and 3. | Provides two reporter signals from a single residue, offering richer structural information. |
| Chemical Shift Range | ¹⁹F has a chemical shift range >400 ppm.[1] | Highly sensitive to changes in the local environment, leading to large, easily detectable peak shifts. |
| Bio-orthogonality | Fluorine is absent in natural proteins. | Results in a "background-free" NMR spectrum, where all signals originate from the incorporated probe.[2] |
1.2 Synthesis and Handling of 2,3-Difluoro-L-Phenylalanine
The synthesis of enantiopure 2,3-DFP typically involves multi-step organic synthesis. A common strategy is the asymmetric alkylation of a glycine-derived Schiff base with 2,3-difluorobenzyl bromide, followed by hydrolysis. For handling and purification, the amine group is often protected. A frequently used protecting group in amino acid synthesis is the benzyloxycarbonyl (Cbz) group.
Crucial Point: The Cbz group is a synthetic intermediate and must be removed before the amino acid can be used for biosynthetic incorporation into proteins. The cellular machinery for protein synthesis does not recognize N-terminally protected amino acids.
The general workflow for synthesis and preparation is as follows:
Protocol 1: Representative Cbz-Group Deprotection
This protocol describes catalytic hydrogenolysis, a common and efficient method for removing the Cbz protecting group.[5][6]
-
Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for lab scale) at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2,3-Difluoro-L-Phenylalanine. The product can be further purified by recrystallization if necessary.
Section 2: Site-Specific Incorporation of 2,3-DFP into Proteins
The most precise way to introduce a UAA like 2,3-DFP into a protein is through the expansion of the genetic code.[7] This technique hijacks the cell's translational machinery by reassigning a "blank" codon—typically the amber stop codon (TAG)—to encode the new amino acid.
2.1 Principle of Genetic Code Expansion
This process requires two key components delivered on a separate plasmid (e.g., pEVOL):
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges 2,3-DFP onto its partner tRNA. This aaRS must be "orthogonal," meaning it does not recognize any of the 20 canonical amino acids or endogenous tRNAs.[8] Synthetases derived from archaea, like Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) or Methanosarcina pyrrolysyl-tRNA synthetase (PylRS), are common scaffolds for engineering.[9][10]
-
An Orthogonal Suppressor tRNA: A tRNA molecule, also orthogonal to the host system, whose anticodon is mutated to CUA to recognize the amber TAG codon on the mRNA.[7]
When these components are present in an E. coli expression host, along with the target gene containing a TAG codon at the desired position, the ribosome will insert 2,3-DFP at that site instead of terminating translation.
Sources
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 7. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
solubility issues of Cbz-2,3-Difluoro-L-Phenylalanine in peptide synthesis
Technical Support Center: Peptide Chemistry Division Subject: Troubleshooting Solubility & Coupling of Cbz-2,3-Difluoro-L-Phenylalanine Ticket Priority: High (Blocking Synthesis) Responder: Senior Application Scientist, Peptide Technologies
Executive Summary
You are encountering solubility difficulties with N-Cbz-2,3-Difluoro-L-Phenylalanine (Cbz-2,3-F₂-Phe). This is a known, non-trivial challenge caused by the "Fluorine Effect."
While the Cbz (Carbobenzyloxy) group generally aids solubility in organic solvents compared to free amino acids, the 2,3-difluoro substitution on the phenyl ring creates a "Janus-faced" problem: it increases hydrophobicity while simultaneously enhancing intermolecular
This guide provides a root-cause analysis, a validated solubilization protocol, and specific troubleshooting steps for both Solid-Phase (SPPS) and Solution-Phase (LPPS) synthesis.
Part 1: The Physics of Insolubility (Root Cause)
To solve the problem, you must understand the molecular forces fighting you.
-
Dipole Alignment & Stacking: Native Phenylalanine interacts via edge-to-face
-stacking. However, the high electronegativity of fluorine at the 2 and 3 positions redistributes the electron density of the aromatic ring. This facilitates parallel-displaced stacking , where the rings stack like sheets of paper, held together by strong electrostatic attraction between the electron-poor fluorinated ring and electron-rich neighbors (or solvent dipoles). -
Lattice Energy: The Cbz group adds another aromatic system. The combination of the Cbz phenyl ring and the difluoro-phenyl ring creates a rigid, highly ordered crystal lattice with high melting energy. Standard solvents cannot easily overcome this lattice energy at room temperature.
-
Hydrophobic Collapse: In polar aprotic solvents (DMF/NMP), the fluorinated side chain acts as a "fluorous" domain, driving the molecules to aggregate to minimize solvent contact.
Part 2: Solvent Compatibility Matrix
Do not rely on single solvents. This molecule often requires a binary solvent system or chaotropic additives .
| Solvent / Additive | Compatibility | Technical Notes |
| DMF (Dimethylformamide) | Moderate | Standard solvent. Often insufficient alone for concentrations >0.1 M. |
| NMP (N-Methyl-2-pyrrolidone) | High | Recommended primary solvent. Disrupts aggregation better than DMF due to different dipole geometry. |
| DCM (Dichloromethane) | Low | Good for swelling polystyrene resins, but poor for dissolving this specific crystalline monomer. |
| DMSO (Dimethyl Sulfoxide) | High | Excellent solubilizer but difficult to remove; potential oxidant (Met/Cys sensitivity). Use only as a co-solvent (<10%). |
| LiCl (Lithium Chloride) | Additive | Critical. 0.4M LiCl in DMF/NMP disrupts hydrogen bond networks and |
| TFE (Trifluoroethanol) | Specialist | Fluorinated solvent.[1] "Like dissolves like." Can be used as a 10-20% co-solvent to solvate the fluorinated side chain. |
Part 3: The "Gradient Solubilization" Protocol
Do not simply dump the powder into DMF. Use this self-validating workflow to ensure complete dissolution without crashing out later.
Step-by-Step Methodology
-
Calculate Concentration: Aim for 0.2 M to 0.3 M . Do not attempt "super-saturated" concentrations (e.g., 0.5 M) typical of standard Fmoc-AA couplings.
-
The "Wetting" Step:
-
Place the Cbz-2,3-F₂-Phe powder in a dry vial.
-
Add NMP (not DMF) equal to 70% of your final target volume.
-
Why? NMP has superior solvating power for hydrophobic aromatics compared to DMF.
-
-
The "Chaotropic" Spike (If cloudy):
-
If the solution remains cloudy or contains visible crystals, add LiCl (pre-dissolved as a 2M stock in DMF) to reach a final concentration of 0.4 M .
-
Why? LiCl acts as a "structure breaker" for the intermolecular aggregates.
-
-
Thermal Activation:
-
Sonicate the vial at 40°C for 10-15 minutes.
-
Caution: Do not exceed 50°C to avoid premature decomposition of activated esters if coupling reagents are added later.
-
-
Visual Check:
-
Hold the vial against a light. If "shimmering" (Schlieren lines) or micro-crystals are visible, add 10% DMSO or 10% TFE dropwise until clear.
-
Workflow Visualization
Caption: Decision tree for solubilizing aggregation-prone fluorinated amino acids.
Part 4: Troubleshooting FAQs
Q1: The amino acid dissolved, but precipitated immediately upon adding the coupling reagent (HATU/HBTU). Why?
Answer: This is a "Salting Out" effect. Coupling reagents like HATU are salts (hexafluorophosphates). Adding them increases the ionic strength of the solution, which can force the hydrophobic Cbz-2,3-F₂-Phe out of solution.
-
Fix: Switch to DIC/Oxyma (carbodiimide chemistry). DIC is a liquid and Oxyma is organic; this system adds less ionic bulk than uronium salts (HATU/HBTU) and maintains better solubility for hydrophobic monomers.
Q2: I am seeing "Deletion Sequences" in my SPPS analysis after this residue.
Answer: Incomplete coupling due to steric bulk and aggregation. The 2,3-difluoro group creates steric hindrance near the reaction center, and the hydrophobicity prevents the reagents from penetrating the resin beads effectively.
-
Fix 1: Use microwave-assisted coupling (50°C for 10 min) if your resin allows.
-
Fix 2: Perform a double coupling . First coupling with DIC/Oxyma (2 hours), wash, then second coupling with HATU/HOAt (1 hour) in NMP.
Q3: Can I use this in automated synthesizers?
Answer: Use caution. If the solution sits in the autosampler vials for hours, it may crystallize and clog the needle.
-
Fix: Dissolve immediately before use. If the synthesizer allows, program a "mix" or "bubble" step prior to aspiration. Use NMP as the carrier solvent, not DMF.
Part 5: Mechanistic Visualization
Understanding the "Fluorine Zipper" effect helps explain why simple dilution fails.
Caption: The "Fluorine Zipper": 2,3-difluoro substitution aligns dipoles (Yellow) and increases hydrophobicity (Blue), driving the formation of insoluble aggregates.
References
-
Cockroft, S. L., et al. (2005). "Substituent Effects on Aromatic Stacking Interactions." Journal of the American Chemical Society, 127(2), 292–293. Link
- Establishes the electrostatic nature of fluorinated arom
-
Salwiczek, M., et al. (2012). "Fluorine in Peptide Engineering." Chemical Society Reviews, 41, 2135-2171. Link
- Comprehensive review on the solubility and aggregation properties of fluorin
-
Albericio, F., et al. (2018). "Green Solvents for Peptide Synthesis: NMP and its Alternatives." Green Chemistry, 20, 4211-4216. Link
- Validates NMP over DMF for aggreg
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455–2504. Link
- Authoritative source on Cbz (Z)
Sources
Technical Support Center: Cbz-2,3-Difluoro-L-Phenylalanine Deprotection
Subject: Troubleshooting & Protocol Optimization for Cbz Removal on Fluorinated Aromatics Ticket ID: CHEM-SUP-F2PHE-001 Support Level: Tier 3 (Senior Application Scientist)
⚠️ Critical Alert: The Hydrodefluorination Trap
Do not treat this as a standard Phenylalanine deprotection. The presence of fluorine atoms at the 2 and 3 positions (ortho/meta) creates a specific electronic environment that makes the Carbon-Fluorine (C-F) bond susceptible to cleavage (hydrodefluorination) under standard catalytic hydrogenation conditions (Pd/C + H₂).
-
The Risk: Standard 10% Pd/C with H₂ balloons often leads to 5–15% des-fluoro impurities (monofluoro-Phe or Phe). These impurities are structurally similar to your product, making chromatographic separation (HPLC/flash) extremely difficult and yield-destroying.
-
The Solution: You must either switch the cleavage mechanism (Acidolysis) or poison the catalyst (Selective Hydrogenation).
🛠️ Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest method for your specific substrate constraints.
Figure 1: Strategic decision tree for selecting the deprotection method based on substrate complexity.
🔬 Protocol Modules
Method A: Acidolysis (HBr in Acetic Acid)
Status: ✅ Recommended | Risk Profile: Low Mechanism: Protonation of the carbamate oxygen followed by Sɴ2 attack by bromide ion. This method is non-reductive, meaning the C-F bonds are completely safe.
Reagents:
-
33% HBr in Acetic Acid (Commercial grade)
-
Diethyl Ether (Et₂O) for precipitation
Step-by-Step Protocol:
-
Preparation: Dissolve Cbz-2,3-F2-Phe (1.0 equiv) in minimal glacial acetic acid (approx. 2 mL per mmol).
-
Addition: Add 33% HBr/AcOH (5–10 equiv) dropwise at room temperature.
-
Monitoring: Stir for 1–2 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup (Precipitation):
-
Pour the reaction mixture slowly into a large excess of cold Diethyl Ether (10x volume).
-
The amine hydrobromide salt should precipitate as a white solid.
-
Filter and wash extensively with cold ether to remove benzyl bromide byproducts.
-
-
Free Basing (Optional): If the free amine is required, dissolve the salt in water, adjust pH to 9 with NaHCO₃, and extract with EtOAc.
Troubleshooting:
-
Issue: Product is an oil/gum instead of solid.
-
Fix: Triturate with hexanes/ether (1:1) and sonicate. If still oily, evaporate and use cold MTBE.
Method B: Lewis Acid Mediated (AlCl₃ / HFIP)
Status: 🧪 Modern Alternative | Risk Profile: Low Mechanism: Lewis-acid assisted cleavage. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) stabilizes the carbocation intermediates and solvates the complex, allowing mild cleavage at room temperature.
Reagents:
Step-by-Step Protocol:
-
Dissolution: Dissolve substrate (1.0 equiv) in HFIP/DCM (1:1 ratio, 0.1 M concentration).
-
Activation: Add AlCl₃ (3.0–5.0 equiv) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Observation: The solution may turn slight yellow/orange.
-
-
Quench: Carefully quench with saturated aqueous NaHCO₃ solution (gas evolution!).
-
Extraction: Extract with DCM or EtOAc. The aluminum salts can form an emulsion; use Rochelle’s salt (Potassium Sodium Tartrate) solution to break it if necessary.
Why use this? It spares acid-sensitive groups like tert-butyl esters that might survive this condition but would be cleaved by HBr.
Method C: Transfer Hydrogenation (The "Safe" Reduction)
Status: ⚠️ Conditional | Risk Profile: Moderate Mechanism: Uses a hydrogen donor (1,4-cyclohexadiene) instead of H₂ gas. This limits the saturation of the Pd surface with hydrogen, reducing the "aggressiveness" of the catalyst toward the aryl-fluorine bond.
Reagents:
Step-by-Step Protocol:
-
Setup: Dissolve substrate in MeOH (0.1 M) under Nitrogen/Argon.
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Donor Addition: Add 1,4-Cyclohexadiene (10 equiv) via syringe.
-
Reaction: Stir at room temperature.
-
Time: Usually faster than H₂ gas (30 min – 2 hours).
-
-
Filtration: Filter through a Celite pad to remove Pd/C.[5]
-
Purification: Evaporate solvent. The byproduct (benzene) and excess cyclohexadiene are volatile and removed in vacuo.
Critical Control: Do not heat above 40°C. Heat promotes C-F activation.
📊 Comparative Analysis of Methods
| Feature | Method A: HBr/AcOH | Method B: AlCl₃/HFIP | Method C: Transfer H₂ | Standard H₂/Pd (Avoid) |
| C-F Bond Integrity | 🛡️ Excellent | 🛡️ Excellent | ⚠️ Good | ❌ Poor |
| Reagent Cost | Low | High (HFIP) | Moderate | Low |
| Acid Sensitivity | Cleaves Boc/tBu | Tolerates tBu | Tolerates All | Tolerates All |
| Scalability | High (Kg scale) | Low/Med | Med | High |
| Byproducts | Benzyl Bromide | Benzyl Chloride | Toluene/Benzene | Toluene |
❓ Frequently Asked Questions (FAQ)
Q: I ran a standard hydrogenation (Pd/C, H2) and see a mass of M-18 in my LCMS. What is it? A: This is likely the des-fluoro impurity . The loss of Fluorine (Mass 19) + addition of Hydrogen (Mass 1) results in a net loss of 18 Da. This confirms hydrodefluorination has occurred. You cannot easily purify this. Discard and restart using Method A or B.
Q: Can I use Pd(OH)₂ (Pearlman's Catalyst) instead? A: Pd(OH)₂ is generally more active than Pd/C. While it is excellent for difficult deprotections, it increases the risk of defluorination. If you must use it, use Method C (Transfer Hydrogenation) rather than H₂ gas.
Q: My peptide has a Methionine (Met). Will HBr damage it? A: Yes, HBr can alkylate the sulfur in Methionine (forming S-benzyl sulfonium salts).
-
Fix: Add a scavenger like Dimethyl sulfide (DMS) or p-Cresol to the reaction mixture to intercept the benzyl bromide.
Q: Is the 2,3-difluoro ring stable to the HBr acid itself? A: Yes. Aryl-fluorine bonds are extremely stable to acid. They are labile to reduction (Pd/H₂) and strong nucleophiles (SNAr), but HBr is safe for the ring itself.
📚 References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[2][5][6] John Wiley & Sons.
-
Selective Defluorination Risks. Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.Organic Letters, 8(5), 987–990.
-
AlCl3/HFIP Methodology. Vinayagam, V., et al. (2024).[3][7] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[1]Journal of Organic Chemistry, 89, 5665-5674.[3][7]
-
Transfer Hydrogenation Utility. Mandal, P. K., & McMurray, J. S. (2007).[4] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane.Journal of Organic Chemistry, 72(17), 6599–6601.
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Aggregation of Peptides Containing 2,3-Difluoro-L-Phenylalanine
Welcome to the technical support center for researchers working with peptides incorporating 2,3-Difluoro-L-Phenylalanine. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the unique challenges associated with the synthesis, handling, and study of these modified peptides. The introduction of fluorine atoms onto the phenyl ring of phenylalanine can significantly alter the physicochemical properties of a peptide, often leading to increased hydrophobicity and a higher propensity for aggregation.[1][2][3] This resource will equip you with the knowledge to anticipate and overcome these challenges in your research.
Troubleshooting Guide
This section addresses common problems encountered during the experimental workflow with peptides containing 2,3-Difluoro-L-Phenylalanine.
Problem 1: My peptide containing 2,3-Difluoro-L-Phenylalanine is insoluble or precipitates immediately upon dissolution.
-
Potential Causes:
-
Increased Hydrophobicity: The difluorination of the phenyl ring significantly increases the hydrophobicity of the amino acid, which can lead to poor solubility in aqueous buffers.[1]
-
Pre-existing "Seeds": The lyophilized peptide powder may already contain small aggregates or "seeds" that initiate rapid aggregation upon reconstitution.
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero.
-
-
Solutions & Methodologies:
-
pH Adjustment: Adjust the pH of your buffer to be at least one to two units away from the peptide's calculated isoelectric point (pI). This increases the net charge of the peptide, promoting electrostatic repulsion between molecules and improving solubility.
-
Organic Co-solvents: For initial solubilization, consider using a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN), followed by a gradual addition of the aqueous buffer. Always use high-purity, peptide-grade solvents.
-
Disruptive Agents: In cases of severe aggregation, a stronger denaturant like hexafluoroisopropanol (HFIP) can be used to break down initial aggregates. After solubilization, the HFIP should be carefully removed by lyophilization or evaporation, and the peptide can then be reconstituted in the desired buffer.
-
Sonication: Use a bath or probe sonicator to aid in the dissolution of the peptide. Be mindful of potential heating and peptide degradation with probe sonicators.
-
Problem 2: My peptide solution is initially clear but forms aggregates over time.
-
Potential Causes:
-
Nucleation-Dependent Aggregation: The peptide may be undergoing a nucleation-dependent aggregation process, where soluble monomers slowly form oligomeric nuclei that then rapidly elongate into larger aggregates.[4]
-
Experimental Conditions: Factors such as peptide concentration, temperature, pH, and buffer components can promote aggregation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce aggregation.
-
-
Solutions & Methodologies:
-
Optimize Storage Conditions: Store peptide stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] The inclusion of a cryoprotectant like glycerol (e.g., 10-20%) can also help maintain stability.
-
Control Experimental Temperature: Perform experiments at the lowest practical temperature to slow down aggregation kinetics.
-
Work at Lower Concentrations: Use the lowest effective peptide concentration for your assays.
-
Inclusion of Aggregation Inhibitors: Consider adding small amounts of aggregation inhibitors to your buffer, such as 50-100 mM L-arginine, which can help to solubilize proteins and peptides.[6]
-
Problem 3: I am observing inconsistent results in my Thioflavin T (ThT) aggregation assays.
-
Potential Causes:
-
ThT Interaction with Monomers/Oligomers: The specific conformation of early-stage oligomers of your 2,3-Difluoro-L-Phenylalanine-containing peptide might have a different binding affinity for ThT compared to mature fibrils.
-
Light Scattering Interference: At high peptide concentrations or with large aggregates, light scattering can interfere with fluorescence measurements.
-
Reagent Quality and Preparation: The quality and age of the ThT stock solution can affect results.
-
-
Solutions & Methodologies:
-
Orthogonal Techniques: Do not rely solely on ThT assays. Corroborate your findings with other techniques like Transmission Electron Microscopy (TEM) to visualize fibril morphology and Dynamic Light Scattering (DLS) to monitor the size distribution of aggregates over time.
-
Control for Light Scattering: Measure the fluorescence of a peptide sample without ThT to quantify the background signal due to scattering and subtract it from your ThT-containing samples.
-
Fresh ThT Solutions: Always prepare fresh ThT working solutions from a filtered stock solution.[5] Store the stock solution protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of incorporating 2,3-Difluoro-L-Phenylalanine on my peptide's aggregation propensity?
The incorporation of 2,3-Difluoro-L-Phenylalanine is generally expected to increase a peptide's propensity to aggregate. This is due to several factors:
-
Increased Hydrophobicity: Fluorine is highly electronegative but also contributes to the hydrophobicity of the aromatic ring. This can enhance hydrophobic interactions, which are a major driving force for peptide aggregation.[1]
-
Altered Aromatic Interactions: The electron-withdrawing nature of the fluorine atoms modifies the quadrupole moment of the phenyl ring, which can alter π-π stacking interactions between aromatic residues. Depending on the peptide sequence and structure, this can either stabilize or destabilize the folded state, but often promotes intermolecular interactions leading to aggregation.
-
Stabilization of β-sheet Structures: Fluorination can influence the conformational preferences of the peptide backbone, potentially favoring the formation of β-sheet structures, which are the hallmark of amyloid fibrils.[7]
Q2: How does the position of 2,3-Difluoro-L-Phenylalanine in the peptide sequence affect aggregation?
The position is critical. If 2,3-Difluoro-L-Phenylalanine is located within a known aggregation-prone region of the peptide, its presence is likely to accelerate aggregation. Conversely, if it is in a region that is not critical for self-assembly, the effect may be less pronounced. The surrounding amino acid sequence will also play a significant role in modulating the impact of the fluorinated residue.
Q3: Are there special considerations for the solid-phase synthesis of peptides containing 2,3-Difluoro-L-Phenylalanine?
Yes. Due to the increased hydrophobicity and potential for stronger intermolecular interactions, peptides containing 2,3-Difluoro-L-Phenylalanine can be prone to aggregation on the solid support during synthesis.[8][9] This can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and a lower purity of the final product. To mitigate this, consider the following:
-
Use of Pseudoprolines: Incorporating pseudoproline dipeptides at strategic locations in the sequence can disrupt the formation of secondary structures on the resin.[10]
-
Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent interchain hydrogen bonding.[10]
-
Optimized Coupling Reagents: Utilize highly efficient coupling reagents to ensure complete acylation.
-
"Difficult Sequence" Protocols: Employ protocols designed for synthesizing hydrophobic and aggregation-prone peptides, which may involve higher temperatures or the use of specialized solvents.
Q4: How can I reliably characterize the aggregation state of my 2,3-Difluoro-L-Phenylalanine peptide?
A multi-pronged approach using orthogonal techniques is highly recommended:
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution, from monomers and small oligomers to larger aggregates.
-
Transmission Electron Microscopy (TEM): For direct visualization of the morphology of aggregates (e.g., amorphous, oligomeric, or fibrillar).
-
Thioflavin T (ThT) Fluorescence Assay: To detect the presence of amyloid-like β-sheet structures.
-
Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary structure of the peptide (e.g., random coil to β-sheet transition) during aggregation.
-
¹⁹F NMR Spectroscopy: This can be a powerful tool to probe the local environment of the difluorophenylalanine residue, providing insights into conformational changes and intermolecular interactions during aggregation.[11][12]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This protocol provides a general framework for monitoring the aggregation of peptides containing 2,3-Difluoro-L-Phenylalanine.
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide by first dissolving it in a minimal amount of an appropriate solvent (e.g., DMSO or HFIP) and then diluting it with the desired buffer (e.g., phosphate-buffered saline, pH 7.4). Centrifuge the solution at high speed to remove any pre-existing large aggregates. Determine the concentration of the supernatant accurately using UV absorbance or another suitable method.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm syringe filter.[5] Store this solution in the dark at 4°C for up to one week.
-
Assay Buffer: Prepare the desired buffer for the aggregation study (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom, non-binding 96-well plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 10-25 µM.
-
Initiate the aggregation reaction by adding the peptide stock solution to the desired final concentration (e.g., 10-100 µM).
-
The total volume per well should be between 100-200 µL.
-
Include control wells with buffer and ThT only (blank) and peptide without ThT (to check for intrinsic fluorescence and light scattering).
-
-
Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity versus time to obtain the aggregation kinetics curve.
-
Protocol 2: Sample Preparation for Transmission Electron Microscopy (TEM)
This protocol describes the negative staining method for visualizing peptide aggregates.
-
Sample Preparation:
-
Incubate the peptide under conditions that promote aggregation.
-
Take an aliquot of the peptide solution at a desired time point (e.g., from a ThT assay).
-
-
Grid Preparation:
-
Place a 5-10 µL drop of the peptide solution onto a carbon-coated TEM grid.
-
Allow the sample to adsorb for 1-5 minutes.
-
Blot away the excess liquid with filter paper.
-
Wash the grid by placing it on a drop of deionized water for 1 minute, then blot dry. Repeat this step.
-
-
Staining:
-
Place the grid on a 5-10 µL drop of a negative stain solution (e.g., 2% (w/v) uranyl acetate).
-
Incubate for 1-2 minutes.
-
Blot away the excess stain.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
-
Protocol 3: Dynamic Light Scattering (DLS) Analysis
DLS is used to measure the hydrodynamic radius of particles in solution, providing information on the size distribution of peptide aggregates.
-
Sample Preparation:
-
Prepare the peptide solution in a DLS-compatible buffer, ensuring it is free of dust and other particulates by filtering through a 0.22 µm filter.
-
The peptide concentration should be optimized to give a good signal-to-noise ratio without causing multiple scattering effects.
-
-
Measurement:
-
Transfer the sample to a clean DLS cuvette.
-
Equilibrate the sample at the desired temperature in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (by intensity, volume, and number).
-
Monitor the change in the size distribution over time to study aggregation kinetics.
-
Data and Visualizations
Table 1: Comparison of Physicochemical Properties of Phenylalanine and Difluorophenylalanine
| Property | Phenylalanine (Phe) | 2,3-Difluoro-L-Phenylalanine (2,3-diF-Phe) | Impact of Difluorination |
| Molecular Weight | 165.19 g/mol | 201.18 g/mol | Increased |
| Hydrophobicity (LogP) | ~1.8 | Higher (estimated) | Increased hydrophobicity |
| Aromatic Ring | Electron-rich | Electron-deficient | Altered π-π and cation-π interactions |
| Propensity for β-sheet | Moderate | Potentially higher | May favor aggregation-prone conformations |
Diagram 1: General Peptide Aggregation Pathway
This diagram illustrates the typical nucleation-dependent pathway of peptide aggregation.
Caption: Nucleation-dependent aggregation pathway.
Diagram 2: Troubleshooting Workflow for Peptide Insolubility
This flowchart provides a step-by-step guide for addressing solubility issues with your peptide.
Caption: Decision tree for troubleshooting peptide insolubility.
References
Sources
- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Aggregation Behavior of Short Amyloidogenic Peptides • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cbz-2,3-Difluoro-L-Phenylalanine Incorporation
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges of incorporating Cbz-2,3-Difluoro-L-Phenylalanine (Cbz-2,3-F2-Phe) into peptide sequences.
Subject: Troubleshooting Low Incorporation Efficiency & Side Reactions Molecule ID: this compound Applicable Workflows: Solid Phase Peptide Synthesis (SPPS), Solution Phase Synthesis
Executive Summary
The incorporation of this compound presents a unique set of chemical challenges distinct from canonical phenylalanine. The primary failure modes are steric hindrance at the coupling site (due to the ortho-fluorine), electronic destabilization leading to racemization, and solubility mismatches . This guide provides a root-cause analysis and validated protocols to recover yield and purity.
Part 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of synthetic failure.
Part 2: Troubleshooting Coupling Efficiency
The Issue: The 2,3-difluoro substitution pattern places a fluorine atom at the ortho (2) position. This creates significant steric bulk near the carboxylic acid, hindering the approach of the nucleophile (amine). Simultaneously, the electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl, making the active ester highly reactive but unstable (prone to hydrolysis).
Q: My coupling yield is <30%. Standard HBTU/DIPEA failed. What should I use?
A: Stop using HBTU/DIPEA. The steric hindrance of the ortho-fluorine requires a smaller, more potent coupling agent, and the electronic effects require a neutral pH environment to prevent racemization.
Recommended Protocol (The "Gold Standard" for Hindered AAs): Switch to DIC (Diisopropylcarbodiimide) / Oxyma Pure .
-
Mechanism: Oxyma Pure creates a less bulky active ester than HBTU/HATU and suppresses racemization effectively at elevated temperatures.
-
Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma (relative to resin loading).
-
Temperature: Perform coupling at 50°C for 60 minutes . The thermal energy is necessary to overcome the steric barrier of the 2-fluoro group.
-
Solvent: Use DMF or NMP. If solubility is poor, add 10% DMSO or TFE (Trifluoroethanol).
Q: Can I use HATU?
A: Only if you use a non-hindered base like Collidine (TMP) instead of DIPEA.
-
Why? HATU is powerful but requires a base. With 2,3-difluoro-Phe, the electron-withdrawing fluorines make the
-proton more acidic (pKa drops). Strong bases like DIPEA will abstract this proton, leading to rapid racemization via azlactone formation before the slow coupling can occur [1]. -
Protocol: 3 eq HATU / 3 eq AA / 6 eq Collidine. Pre-activate for only 30 seconds.
Part 3: Racemization & Purity
The Issue: You observe two peaks with the same mass (diastereomers).
Cause: The fluorine atoms withdraw electron density from the aromatic ring, which inductively withdraws density from the
Q: How do I prevent racemization during coupling?
A: You must minimize base exposure and activation time.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Base | DIPEA / NMM | None (DIC/Oxyma) or Collidine |
| Activation | Pre-activation (2-5 min) | In-situ activation (Add reagents to resin immediately) |
| Solvent | DMF | DMF/DCM (1:1) (Lower polarity reduces racemization rate) |
| Temperature | Room Temp (Long time) | 50°C (Short time) |
The Mechanism of Failure (Azlactone Pathway): The ortho-fluorine facilitates the intramolecular attack of the carbonyl oxygen on the activated ester, forming an oxazolone (azlactone). This intermediate racemizes quickly.
Figure 2: Racemization pathway accelerated by electron-withdrawing fluorine substituents.
Part 4: Cbz Protecting Group Specifics
The Issue: Users often confuse Cbz (Z) with Fmoc or Boc strategies, or struggle to remove it.
Q: I am doing Fmoc-SPPS. Can I use Cbz-2,3-Difluoro-L-Phe in the middle of my sequence?
A: NO. This is a critical strategic error.
-
Incompatibility: The Cbz group is stable to Piperidine (Fmoc removal conditions) and TFA (cleavage conditions).
-
Consequence: If you couple this in the middle of a chain, you cannot deprotect the N-terminus to add the next amino acid without using conditions that will likely cleave the peptide from the resin (HBr/AcOH, HF, or Hydrogenolysis).
-
Solution: Use Fmoc-2,3-Difluoro-L-Phe for SPPS elongation. Use the Cbz derivative only if it is the final N-terminal residue (capping) or for solution-phase synthesis.
Q: How do I remove the Cbz group in solution phase without damaging the fluorinated ring?
A: Standard hydrogenolysis (H2/Pd-C) works, but fluorine atoms can sometimes be labile under aggressive reduction conditions (de-fluorination), though aryl fluorines are generally stable.
-
Risk: If your peptide contains Methionine (Met) or Cysteine (Cys), the sulfur will poison the Pd catalyst, halting the reaction [2].
-
Alternative Protocol: Use HBr in Acetic Acid (33%) for 1 hour at room temperature. This cleaves the Cbz group cleanly. Ensure the peptide is not sensitive to strong acid.
-
Mild Alternative: Transfer hydrogenation using Pd/C + Ammonium Formate in Methanol. This is faster and often cleaner than H2 gas balloons [3].
Part 5: Solubility Data & Handling
Fluorinated amino acids exhibit "lipophobicity"—they often resist dissolving in both water and standard organic solvents.
Solubility Table (at 25°C):
| Solvent | Solubility Rating | Notes |
| DMF | Moderate | Good for coupling. Heating to 40°C may be required. |
| DCM | Low | Avoid for coupling this specific derivative. |
| DMSO | High | Excellent co-solvent. Use up to 20% in DMF. |
| Water | Insoluble | Do not use for aqueous coupling. |
| TFE | High | Trifluoroethanol helps solubilize fluorinated peptides and breaks aggregates. |
References
-
Muthukrishnan, S., et al. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal . (2024). Cbz-Protected Amino Groups: Protection & Deprotection. Available at: [Link]
-
MDPI . (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Incorporation of Cbz-2,3-Difluoro-L-Phenylalanine by Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a critical step in developing novel therapeutics and research tools. The unique properties of these modified amino acids can confer enhanced stability, altered binding affinity, or novel functionalities. However, verifying the successful and site-specific incorporation of these building blocks is paramount. This guide provides an in-depth, technical comparison of mass spectrometry-based methods for validating the incorporation of Cbz-2,3-Difluoro-L-Phenylalanine, a fluorinated and N-terminally protected phenylalanine analog.
The Challenge of Non-Canonical Amino Acid Validation
The introduction of ncAAs presents a unique analytical challenge. Unlike the 20 canonical amino acids, the fragmentation behavior of these novel structures in a mass spectrometer is often not well-characterized. This guide will delve into the nuances of tandem mass spectrometry (MS/MS) to provide a robust framework for the validation of peptides containing this compound. We will explore the strengths and weaknesses of different fragmentation techniques and provide a detailed, field-proven protocol for confident characterization.
Comparative Analysis of Fragmentation Techniques: CID vs. ETD
The choice of fragmentation technique is the most critical parameter in the MS/MS analysis of modified peptides. The two most common methods, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), operate on different principles and yield complementary information.
Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions, causing them to collide with an inert gas. This collision imparts internal energy, leading to the fragmentation of the most labile bonds, primarily the peptide backbone, generating b- and y-type ions.
Electron Transfer Dissociation (ETD): In ETD, radical anions transfer an electron to the multiply charged peptide cations. This process induces fragmentation of the peptide backbone along the N-Cα bond, producing c- and z-type ions. A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during the higher-energy CID process.[1][2]
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Mechanism | Collisional activation with inert gas | Electron transfer from radical anions |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Bond Cleavage | Peptide amide bond (CO-NH) | N-Cα bond |
| Effect on Modifications | Can lead to the loss of labile modifications | Generally preserves labile modifications |
| Peptide Charge State | Effective for doubly and triply charged peptides | More effective for higher charge state peptides (≥2+) |
| Sequence Coverage | Can be incomplete, especially for longer peptides | Often provides more extensive sequence coverage[1] |
For a peptide containing the N-terminal this compound, the choice between CID and ETD will significantly impact the quality of the resulting data.
Visualizing the Fragmentation Landscape
To better understand the outputs of these techniques, let's visualize the fundamental differences in peptide backbone cleavage.
Caption: CID vs. ETD Peptide Backbone Cleavage.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a robust, self-validating system for confirming the incorporation of this compound.
Part 1: Sample Preparation
-
Peptide Digestion (if applicable): If the target is a protein, perform a standard in-solution or in-gel tryptic digest.
-
Desalting and Concentration: Use a C18 ZipTip or equivalent solid-phase extraction method to desalt and concentrate the peptide sample. This step is crucial to remove contaminants that can interfere with ionization.
-
Resuspension: Resuspend the purified peptides in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile (95:5 v/v).
Part 2: LC-MS/MS Analysis
The use of liquid chromatography coupled to the mass spectrometer is essential for separating the target peptide from other components and ensuring optimal ionization.
Instrumentation:
-
LC System: A nano- or micro-flow HPLC/UPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with both CID and ETD fragmentation capabilities.
LC Parameters:
-
Column: A packed capillary C18 column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended to ensure good separation of any isomeric or closely related peptides. For example, a 60-minute gradient from 5% to 40% Mobile Phase B.
-
Flow Rate: 300 nL/min for nano-flow LC.
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan mass spectra over a range of m/z 350-1500.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.
-
Employ a dynamic exclusion list to prevent repeated fragmentation of the same ion.
-
Crucially, acquire both CID and ETD spectra for the same precursor ion. This can be achieved through alternating scan events.
-
CID Activation Energy: Use a normalized collision energy (NCE) of 25-30%.
-
ETD Reaction Time: Optimize the ETD reaction time, typically in the range of 50-100 ms.
-
Visualizing the Experimental Workflow
Caption: Experimental Workflow for Validation.
Data Analysis and Interpretation: Unveiling the Signature Fragments
The key to validating the incorporation of this compound lies in identifying its unique signature in the MS/MS spectra.
Predicted Fragmentation of this compound
The Cbz (benzyloxycarbonyl) protecting group has a known fragmentation pattern. Under electron impact, it can undergo the loss of a benzyloxy radical or the elimination of benzyl alcohol.[3] A significant fragmentation pathway involves the loss of CO2 with a concurrent migration of the benzyl group.[3] The presence of two fluorine atoms on the phenyl ring will increase the mass of these fragments and may influence their relative abundance.
Key Diagnostic Fragments to Look For:
-
Intact this compound Immonium Ion: A low m/z ion corresponding to the modified amino acid.
-
Fragments from the Cbz Group:
-
Loss of the benzyloxycarbonyl group.
-
Loss of toluene (C7H8).
-
A prominent tropylium ion (C7H7+) at m/z 91, potentially shifted to m/z 127 due to the two fluorine atoms (C7H5F2+).
-
-
Peptide Backbone Fragments (b, y, c, z ions): The masses of these ions will be shifted by the mass of the this compound residue.
Comparing CID and ETD Spectra
-
In the CID spectrum, expect to see the classic b- and y-ion series. The N-terminal b-ions will carry the this compound modification. Look for the characteristic neutral losses from the Cbz group.
-
In the ETD spectrum, the c- and z-ion series should be more prominent. ETD is less likely to cause fragmentation of the Cbz group itself, which can simplify the spectrum and provide clearer backbone fragmentation, leading to more confident sequence assignment.[4][5]
By comparing the CID and ETD spectra of the same precursor, you create a self-validating dataset. The presence of complementary ion series (b/y from CID and c/z from ETD) that all point to the same peptide sequence with the incorporated ncAA provides the highest level of confidence.
Concluding Remarks
The successful incorporation of non-canonical amino acids like this compound is a powerful tool in modern drug discovery and chemical biology. However, rigorous analytical validation is not merely a suggestion but a necessity. By leveraging the complementary nature of CID and ETD fragmentation in a high-resolution mass spectrometer, researchers can confidently and unambiguously confirm the identity and location of these novel building blocks within their peptides of interest. The methodologies outlined in this guide provide a robust framework for achieving this critical validation, ensuring the integrity and reliability of downstream applications.
References
-
Clayton, E., and J. H. Jones. "The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives." Journal of the Chemical Society D: Chemical Communications, no. 21 (1969): 1354. [Link]
-
Li, Y., et al. "Mass Spectrometric Fragmentation of 1-(Benzyloxycarbonyl)amino-2-alkyl/cycloalkyl Thioacetates: a Thioester Pyrolysis-type Rearrangement under Electron Impact Ionization." Chinese Journal of Chemistry, vol. 24, no. 5, 2006, pp. 631-35. [Link]
-
Cook, S. L., et al. "Comparison of CID, ETD and metastable atom-activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides." Journal of Mass Spectrometry, vol. 47, no. 6, 2012, pp. 786-94. [Link]
-
Jones, J. H. "The benzyloxycarbonyl group in peptide synthesis." Journal of Peptide Science, vol. 10, no. 6, 2004, pp. 327-38. [Link]
-
Syka, J. E., et al. "Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry." Proceedings of the National Academy of Sciences, vol. 101, no. 26, 2004, pp. 9528-33. [Link]
-
Good, D. M., et al. "A comprehensive comparison of collision induced dissociation and electron transfer dissociation." Journal of the American Society for Mass Spectrometry, vol. 20, no. 8, 2009, pp. 1435-42. [Link]
-
Bishop, A., and J. S. Brodbelt. "Selective cleavage upon ETD of peptides containing disulfide or nitrogen–nitrogen bonds." International Journal of Mass Spectrometry, vol. 365-366, 2014, pp. 156-63. [Link]
-
Nielsen, M. L., et al. "Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination." Journal of Proteome Research, vol. 8, no. 9, 2009, pp. 4484-91. [Link]
Sources
- 1. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Structural and Functional Impact of 2,3-Difluoro-L-Phenylalanine in Protein Engineering
Executive Summary: The "Tuner" vs. The "Reverser"
In the landscape of non-natural amino acids (nAAs), fluorinated phenylalanines are the gold standard for probing hydrophobic cores and modulating protein-protein interactions (PPIs). While Pentafluoro-L-phenylalanine (F5-Phe) is famous for completely reversing the electronic quadrupole moment of the phenyl ring, 2,3-Difluoro-L-phenylalanine (2,3-F
It acts as an electronic "tuner"—attenuating the electron-rich face of phenylalanine without fully inverting it—while simultaneously introducing specific conformational constraints via the ortho-fluorine effect. This guide analyzes the structural impact of 2,3-F
Part 1: Physicochemical Profile & Electronic Landscape
The primary utility of fluorinated phenylalanines lies in their ability to modulate the electrostatic potential of the aromatic ring. Native Phenylalanine (Phe) possesses a negative quadrupole moment (electron-rich face, electron-poor edge).
Quadrupole Modulation
-
Phe: Strong cation-
binder due to electron-rich face. -
F5-Phe: "Quadrupole Reversal." The face becomes electron-poor (positive), promoting
- stacking with electron-rich rings (like native Phe) but repelling cations. -
2,3-F
-Phe: Asymmetric Attenuation. The 2,3-substitution withdraws electron density from the ring but does not create a uniform positive face. It creates a strong local dipole moment and "cools down" the negative face, weakening cation- interactions without abolishing them.
Comparative Metrics Table
| Metric | L-Phenylalanine (Phe) | 4-Fluoro-L-Phe (4-F-Phe) | 2,3-Difluoro-L-Phe | Pentafluoro-L-Phe (F5-Phe) |
| Van der Waals Vol. (ų) | ~190 | ~195 | ~200 | ~215 |
| LogP (Lipophilicity) | 1.38 | 1.52 | 1.68 | 2.10 |
| Quadrupole Moment ( | Negative (Face -) | Reduced Negative | Near Zero / Weak | Positive (Face +) |
| Edge-to-Face | Edge-to-Face | Mixed / Displaced | Face-to-Face (with Phe) | |
| pKa (COOH) | 1.83 | 1.80 | 1.70 | 1.50 |
| pKa (NH | 9.13 | 9.05 | 8.85 | 8.50 |
Key Insight: The pKa shift in 2,3-F
-Phe is significant. The inductive effect of the fluorine at the ortho (2) and meta (3) positions lowers the pKa of the ammonium group more than 4-F-Phe, which can influence coupling efficiency during peptide synthesis (see Part 4).
Part 2: Structural Impact on Protein Stability
The "Ortho Effect" is the critical differentiator of 2,3-F
The Conformational Lock Mechanism
The fluorine atom at position 2 (ortho) sterically interferes with the backbone carbonyl oxygen and the amide nitrogen. This restricts the rotation of the
-
Result: 2,3-F
-Phe often adopts a specific rotameric state to minimize this clash. -
Application: Use 2,3-F
-Phe to pre-organize a peptide backbone or to "lock" a side chain into a bioactive conformation, reducing the entropic penalty upon binding.
Visualization of Stability Logic
The following diagram illustrates the decision tree for selecting a fluorinated analog based on stability goals.
Figure 1: Decision matrix for selecting fluorinated phenylalanine analogs based on steric and electronic requirements.
Part 3: 19F NMR as a Dual-Probe System
2,3-F
The Dual-Signal Advantage
-
Chemical Shift Sensitivity: The 2-F and 3-F signals appear in distinct regions (typically -115 to -145 ppm depending on solvent/protein environment).
-
Coupling Constant (
): The spin-spin coupling between the two fluorine atoms (~20-25 Hz) is sensitive to the ring's deformation and local electronic environment. -
Conformational Readout: Changes in the splitting pattern or relaxation rates (
, ) of both signals allow researchers to distinguish between global protein tumbling and local side-chain rotation.
Part 4: Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The electron-withdrawing effect of two fluorine atoms reduces the nucleophilicity of the amino group (relevant for the next coupling step) and increases the acidity of the carboxyl group.
Protocol: Fmoc-2,3-F
-
Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).
-
Activation (Critical Step):
-
Use DIC/Oxyma or HATU/HOAt rather than HBTU to prevent racemization, which is a higher risk with electron-deficient aromatics.
-
Ratio: 3 eq AA : 3 eq HATU : 6 eq DIPEA.
-
Pre-activation: 30 seconds only.
-
-
Coupling:
-
Add activated mixture to resin.
-
Time: Extend coupling time to 60-90 minutes (vs. standard 45 min) to ensure completion.
-
Note: The coupling of the 2,3-F
-Phe usually proceeds well. The coupling of the subsequent amino acid onto the N-terminus of the 2,3-F -Phe residue may be slower due to the reduced pKa of the amine. Double couple the subsequent residue.
-
-
Cleavage: Standard TFA/TIS/H
O (95:2.5:2.5) cocktail.
19F NMR Data Acquisition Workflow
Objective: Detect conformational heterogeneity.
Figure 2: Workflow for 19F NMR analysis of 2,3-F2-Phe labeled proteins.
Part 5: Drug Development Implications (ADME)
Metabolic Blockade
In medicinal chemistry, the 2,3-difluoro substitution pattern is highly effective at blocking oxidative metabolism.
-
Mechanism: Cytochrome P450 enzymes frequently target the electron-rich ortho and para positions of phenyl rings for hydroxylation.
-
Impact: 2,3-F
-Phe blocks the ortho positions (2 and 3) and electronically deactivates the para position (4) more effectively than a single fluorine, significantly increasing the metabolic half-life ( ) of peptide drugs.
Membrane Permeability
The increased lipophilicity (LogP ~1.68 vs 1.38 for Phe) combined with the reduced pKa of the N-terminus (if exposed) generally enhances passive membrane permeability, making 2,3-F
References
-
Impact of Fluorination on Protein Stability & Hydrophobicity
- Title: An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorin
- Source: Max Planck Institute / Wiley
-
Link:[Link] (Validated via search context 1.1)
-
19F NMR Probes in Protein Structure
-
Synthesis and Pharmaceutical Applic
-
Quadrupole Moments and Electronic Effects
-
Conform
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quadrupole moments of benzene, hexafluorobenzene and other non-dipolar aromatic molecules - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Molecular quadrupole moment and effective-quadrupole-centre of fluorobenzene - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. | PDF or Rental [articles.researchsolutions.com]
- 7. Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance of Cbz-2,3-Difluoro-L-Phenylalanine in Different Peptide Sequences: A Comparative Analysis for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
The development of peptide-based drugs holds immense promise, offering high specificity and low toxicity compared to traditional small molecules. However, native peptides often suffer from significant limitations, most notably their rapid degradation by proteases and poor membrane permeability, which curtails their therapeutic value.[1][2] A powerful strategy to overcome these hurdles is the site-specific incorporation of non-canonical amino acids. Among these, fluorinated amino acids have emerged as a particularly valuable tool for medicinal chemists.[3]
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of an amino acid with minimal steric perturbation.[4] These changes can include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic cleavage.[5]
-
Modulated Bioactivity: Altered electronic properties of the amino acid side chain can lead to improved binding affinity and selectivity for biological targets.[6]
-
Tailored Conformation: Fluorination can influence local conformational preferences, promoting specific secondary structures like helices or β-sheets.[7]
-
Increased Lipophilicity: Strategic fluorination can enhance a peptide's ability to cross biological membranes.[3]
This guide focuses on Cbz-2,3-Difluoro-L-Phenylalanine , a protected building block for peptide synthesis. We will provide an in-depth comparison of its expected performance against other phenylalanine analogs, grounded in established principles of fluorine chemistry and supported by experimental data from related studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amino acids in their therapeutic peptide design.
The Physicochemical Impact of Aromatic Fluorination: A Comparative Overview
The position and number of fluorine atoms on the phenyl ring of phenylalanine dramatically influence its electronic and steric properties. Understanding these differences is key to predicting their impact on peptide performance. The Cbz (Carboxybenzyl) group is a standard amine protecting group used in solution-phase or solid-phase peptide synthesis, readily removed by catalytic hydrogenation.[8]
Let's compare the subject molecule with other common phenylalanine analogs:
-
L-Phenylalanine (Phe): The natural, unsubstituted amino acid. Its aromatic ring is electron-rich and capable of engaging in π-π stacking and cation-π interactions.
-
4-Fluoro-L-Phenylalanine (4-F-Phe): A common monofluorinated analog. The single fluorine atom in the para position acts as a strong electron-withdrawing group, altering the quadrupole moment of the aromatic ring.
-
2,3-Difluoro-L-Phenylalanine (2,3-diF-Phe): The focus of this guide. The ortho and meta fluorine atoms create a distinct electronic and steric profile. The ortho fluorine, in particular, can induce significant conformational biases due to its proximity to the peptide backbone.
-
3,5-Difluoro-L-Phenylalanine (3,5-diF-Phe): A symmetrically substituted analog. The two meta fluorine atoms provide strong electron withdrawal without the direct steric influence of an ortho substituent.[6]
-
Pentafluoro-L-Phenylalanine (F5-Phe): A perfluorinated analog where the aromatic ring is highly electron-deficient, which can dramatically alter or even abolish typical aromatic interactions like cation-π binding.[9]
The diagram below illustrates the distinct electronic perturbation each substitution pattern imposes on the aromatic ring.
Caption: Electronic effects of different fluorination patterns on the phenylalanine ring.
Performance Metric 1: Proteolytic Stability
A primary motivation for incorporating fluorinated amino acids is to enhance a peptide's resistance to enzymatic degradation.[5][10] Proteases, such as chymotrypsin, recognize and cleave peptide bonds adjacent to bulky hydrophobic residues like phenylalanine. Fluorination can disrupt this recognition process through steric and electronic effects.
Causality Behind Experimental Choices: To assess proteolytic stability, a model peptide is synthesized with the fluorinated analog placed at the P1 position (immediately N-terminal to the cleavage site), as this is a critical recognition site for chymotrypsin-like proteases. The peptide's degradation is then monitored over time in the presence of the target protease (e.g., α-chymotrypsin) or in a complex biological medium like human plasma. High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the disappearance of the parent peptide.[11]
Illustrative Comparative Data: Protease Stability
The following table presents illustrative data based on trends reported in the literature for a model peptide sequence (e.g., Ac-Gly-Arg-Gly-X-Leu-Gly-NH₂, where X is the Phenylalanine analog) incubated with α-chymotrypsin.
| Phenylalanine Analog (Position X) | Predicted Half-Life (t½, minutes) | Rationale for Performance |
| L-Phenylalanine | 15 | Natural substrate, rapid cleavage. |
| 4-Fluoro-L-Phenylalanine | 45 | Moderate electronic perturbation of the ring reduces enzyme recognition. |
| 2,3-Difluoro-L-Phenylalanine | > 180 | The ortho-fluorine provides significant steric hindrance in the enzyme's S1 binding pocket, while altered electronics further disfavor binding. This combination is expected to confer high stability. |
| 3,5-Difluoro-L-Phenylalanine | 120 | Strong electron-withdrawing effects disrupt binding, but lacks the direct steric clash of an ortho substituent.[6] |
| Pentafluoro-L-Phenylalanine | > 240 | The highly electron-deficient and sterically distinct ring is a very poor substrate for the enzyme.[12] |
Performance Metric 2: Receptor Binding Affinity
Altering the electronic nature of an aromatic side chain can have a profound impact on receptor binding affinity. While increased hydrophobicity can lead to non-specific binding, strategic fluorination can enhance specific interactions or abolish undesirable ones. For example, replacing an electron-rich phenyl ring with an electron-poor difluorophenyl ring can weaken cation-π interactions but may introduce new, favorable dipole-dipole or halogen bond interactions.[6]
Causality Behind Experimental Choices: A competitive binding assay is a robust method to determine how the modification affects binding affinity. In this setup, a labeled version of the natural ligand competes with the synthesized peptide analogs for binding to a target receptor. The concentration of the analog required to displace 50% of the labeled ligand (IC₅₀) is determined. A lower IC₅₀ value indicates higher binding affinity.
Illustrative Comparative Data: Receptor Binding Affinity
The table below shows hypothetical IC₅₀ values for somatostatin analogs, where a key Phenylalanine at position 7 is substituted. This is inspired by published studies on similar analogs.[6]
| Analog (Substitution at Phe⁷) | Predicted IC₅₀ (nM) for SSTR2 Receptor | Rationale for Performance |
| L-Phenylalanine (Native) | 5.2 | Baseline affinity established by natural residue interactions. |
| 4-Fluoro-L-Phenylalanine | 4.8 | Minor electronic change may slightly improve or have a neutral effect on binding. |
| 2,3-Difluoro-L-Phenylalanine | 25.6 | The specific conformation induced by the ortho-fluorine may be suboptimal for this particular receptor's binding pocket, leading to a decrease in affinity. |
| 3,5-Difluoro-L-Phenylalanine | 3.1 | The altered electronics and potential for new interactions in the absence of ortho-steric clash favorably impact binding, as seen in published studies.[6] |
| Pentafluoro-L-Phenylalanine | > 1000 | Drastic alteration of aromatic character likely abolishes key interactions required for high-affinity binding. |
Note: The impact on binding is highly context-dependent. While 2,3-diF-Phe might be detrimental in one sequence, it could be highly advantageous in another where its unique conformational bias is beneficial.
Experimental Protocols & Workflows
To ensure scientific integrity, every protocol must be self-validating. The following are detailed, standard methodologies for the experiments discussed above.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a generic 10-mer peptide on a rink amide resin using Fmoc chemistry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain DMF, add 2 mL of 20% piperidine in DMF, and agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate a solution of the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in 1.5 mL of DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Expertise Note: For this compound (or its Fmoc-protected version), the electron-withdrawing fluorine atoms can slightly decrease the nucleophilicity of the amine during subsequent deprotection steps, though coupling onto a deprotected amine should proceed efficiently.[13] Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 2 mL).
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
-
Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry. Add 2 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water) and agitate for 3 hours.
-
Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and lyophilize the peptide pellet.
-
Purification & Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by LC-MS.
Protocol 2: Protease Degradation Assay
Caption: Workflow for a Protease Degradation Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, pH 8.0).
-
Prepare a 1 mg/mL stock solution of the purified peptide in the assay buffer.
-
Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in the assay buffer.
-
-
Reaction Initiation: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the α-chymotrypsin solution. Vortex gently and place in a 37°C incubator.
-
Timepoints:
-
Immediately at t=0, remove a 10 µL aliquot and quench it in a vial containing 90 µL of 1% TFA.
-
Remove subsequent 10 µL aliquots at desired time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench in the same manner.
-
-
HPLC Analysis: Analyze all quenched timepoint samples by reverse-phase HPLC, monitoring at 220 nm.
-
Data Analysis: Integrate the peak area of the intact parent peptide at each timepoint. Calculate the percentage of peptide remaining relative to the t=0 sample. Plot this percentage against time and determine the half-life (t½) from the resulting decay curve.
Conclusion and Future Outlook
The incorporation of this compound into peptide sequences offers a sophisticated tool for modulating their therapeutic properties. While direct comparative data for this specific isomer is still emerging in the public domain, established principles of fluorine chemistry allow us to make robust predictions about its performance.
We anticipate that 2,3-Difluoro-L-Phenylalanine will be a particularly potent modification for enhancing proteolytic stability , likely outperforming many other mono- and di-fluorinated analogs due to the combined steric and electronic effects of the ortho and meta fluorine atoms. Its impact on receptor binding is highly context-dependent and must be evaluated empirically for each target system. The unique conformational constraints imposed by the ortho-fluoro substitution represent a key area for investigation, potentially enabling the design of peptides with highly pre-organized structures for improved affinity and selectivity.
Future research should focus on systematically incorporating this analog into diverse peptide scaffolds and characterizing the resulting changes in stability, binding, and structure to build a comprehensive empirical database that validates and refines these predictions.
References
-
Asante, V., Mortier, J., Schlüter, H., & Koksch, B. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry Letters, 23(12), 3536-3540. [Link]
-
Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733-2744. [Link]
-
Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27), 3667-3679. [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(49), 15615-15622. [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(49), 15615-15622. [Link]
-
Gill, H., & Gill, I. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(1), 1-15. [Link]
-
van der Heden van Noort, G. J., et al. (2012). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. ACS Chemical Biology, 7(1), 198-205. [Link]
-
Mocny, C. S., & Pechenov, S. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 27(19), 6526. [Link]
-
Galles, J. L., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
-
Pons, M., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports, 6, 27439. [Link]
-
Jäger, E., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1099. [Link]
-
Jäger, E., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1099. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 10. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 11. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
